5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
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Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine, it’s worth noting that tryptamines, which are related compounds, are synthesized by decarboxylating the amino acid tryptophan .Physical And Chemical Properties Analysis
There is limited information available on the physical and chemical properties of this compound .Scientific Research Applications
Synthesis and Biological Activities
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives, including benzothiazole compounds, were synthesized and found to exhibit good to moderate antimicrobial activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Dyeing and Pigment Applications
Benzothiazole derivatives have been utilized in the synthesis of heteroarylazo disperse dyes, which color cellulose acetate in red to greenish-blue hues. The color properties of these dyes, derived from benzothiazole, suggest their application in dyeing and pigments, showcasing the versatility of benzothiazole compounds in materials science (Georgiadou & Tsatsaroni, 2002).
Antitumor Properties
The antitumor properties of benzothiazole derivatives have been investigated, with certain compounds exhibiting highly selective and potent antitumor activities. Amino acid prodrugs of novel antitumor benzothiazoles have been evaluated preclinically, demonstrating the potential of these compounds in cancer therapy (Bradshaw et al., 2002).
Chemical Modification and Material Applications
Benzothiazole derivatives have been incorporated into polymers for functional modifications, such as the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including benzothiazole derivatives. These modifications have enhanced the thermal stability and biological activity of the polymers, indicating their potential in material science and medical applications (Aly & El-Mohdy, 2015).
Future Directions
Given the limited information available on 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety profile and potential hazards would be crucial. This would require extensive laboratory testing and analysis .
Mechanism of Action
Target of Action
The primary target of 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine is the 5-HT6 receptor . This receptor is one of the most recently identified members of the serotonin receptor family and is a potential target for developing new therapies against psychiatric disorders .
Mode of Action
The compound acts as an agonist at the 5-HT6 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the 5-HT6 receptor agonist produces antidepressant- and anxiolytic-like effects . The compound’s interaction with its targets results in changes in the phosphorylation state of certain proteins, such as Thr34-DARPP-32 , a dopamine- and cAMP-regulated phosphoprotein .
Biochemical Pathways
The compound’s action affects the serotonergic system, resulting in activation of 5-HT1A and 5-HT2A receptor subtypes . This leads to increased serotonin release . The compound undergoes several metabolic transformations, including aromatic and aliphatic hydroxylations, N-dealkylation, N-oxidation, and combinations thereof . O-Demethylation is also observed .
Result of Action
The compound’s action results in significant antidepressant-like effects, as revealed by decreased duration of immobility in the forced swim test . Additionally, anxiolytic-like activity is demonstrated in the Vogel conflict and elevated plus maze tests .
properties
IUPAC Name |
5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-18-10-7-8-14-12(9-10)17-15(20-14)16-11-5-3-4-6-13(11)19-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUINCDQDPLPKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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